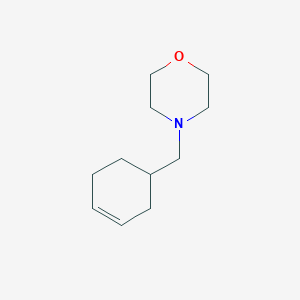
4-(3-cyclohexen-1-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-cyclohexen-1-ylmethyl)morpholine is a chemical compound that has been used in scientific research for various purposes. It is a heterocyclic organic compound that contains a morpholine ring and a cyclohexene ring. The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
4-(3-cyclohexen-1-ylmethyl)morpholine has been used in scientific research for various purposes. It has been studied for its potential applications as a ligand in metal-catalyzed reactions, as a building block in the synthesis of organic materials, and as a potential drug candidate for various diseases. The compound has also been studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)morpholine is not fully understood. However, it is believed to act as a potential ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyclohexen-1-ylmethyl)morpholine are not well understood. However, it has been shown to exhibit potential biological activity, including antitumor and antiviral properties. The compound has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-cyclohexen-1-ylmethyl)morpholine in lab experiments is its potential as a ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties. However, one of the limitations of using the compound is its low yield in the synthesis process.
Direcciones Futuras
There are several future directions for the study of 4-(3-cyclohexen-1-ylmethyl)morpholine. One potential direction is to further investigate its potential as a ligand for metal-catalyzed reactions. Another direction is to study its potential as a drug candidate for various diseases. The compound could also be studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles. Additionally, further research could be done to better understand the mechanism of action and biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 4-(3-cyclohexen-1-ylmethyl)morpholine is a multi-step process that involves the reaction of morpholine with cyclohexenylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The product is then purified using column chromatography or recrystallization. The yield of the reaction is typically around 50-60%.
Propiedades
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYRRUPHUATDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513754 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)
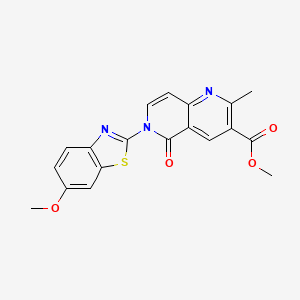

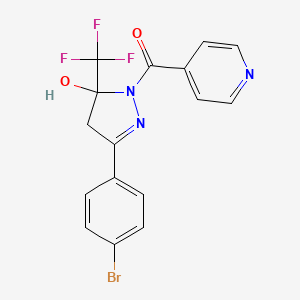
![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
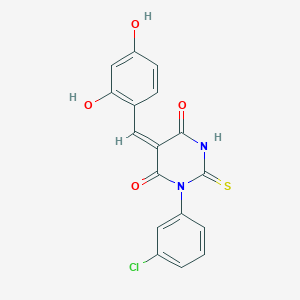
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
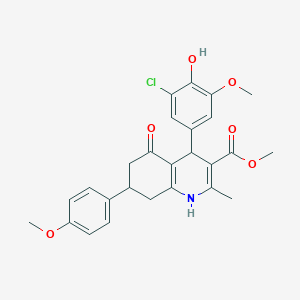
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)